10-hydrazinylideneanthracen-9-one
Description
10-Hydrazinylideneanthracen-9-one is an anthracene derivative featuring a hydrazinylidene group (-NH-N=) at position 10 and a ketone at position 8. This structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, coordination chemistry, and materials science. The hydrazinylidene group may enable chelation with metals, similar to N,O-bidentate directing groups observed in related anthraquinone derivatives .
Properties
IUPAC Name |
10-hydrazinylideneanthracen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c15-16-13-9-5-1-3-7-11(9)14(17)12-8-4-2-6-10(12)13/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAUAEWCWZJKIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NN)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with the identifier “10-hydrazinylideneanthracen-9-one” involves specific chemical reactions and conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction results in the formation of the compound along with imidazolium chloride as a byproduct . The reaction can be represented as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Industrial Production Methods
In industrial settings, the production of the compound with the identifier “this compound” often involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the final product. The removal of byproducts and solvents is crucial to obtain the crystalline form of the compound.
Chemical Reactions Analysis
Types of Reactions
The compound with the identifier “10-hydrazinylideneanthracen-9-one” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving the compound with the identifier “this compound” include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
The compound with the identifier “10-hydrazinylideneanthracen-9-one” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications and its effects on biological systems.
Industry: The compound is utilized in various industrial processes, including the production of pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism by which the compound with the identifier “10-hydrazinylideneanthracen-9-one” exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of functional groups and the overall molecular structure.
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
Substituents on the anthracene skeleton significantly influence melting points, solubility, and spectroscopic signatures:
Key Observations :
- Melting Points: Alkyl substituents (e.g., methyl, ethyl) increase melting points compared to unmodified anthracenone, likely due to enhanced van der Waals interactions .
- Spectral Signatures : The hydrazinylidene group in 10-hydrazinylideneanthracen-9-one is expected to exhibit N-H stretches (~3300 cm⁻¹) and imine C=N stretches (~1600 cm⁻¹) in IR, distinct from nitro or carbonyl groups in other derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
